Product packaging for 3-Bromo-4-fluoropyridin-2-amine(Cat. No.:CAS No. 1417407-29-4)

3-Bromo-4-fluoropyridin-2-amine

Cat. No.: B1443813
CAS No.: 1417407-29-4
M. Wt: 191 g/mol
InChI Key: DYQZJWKZFRTCET-UHFFFAOYSA-N
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Description

Halogenated pyridinamines are a class of compounds that feature a pyridine (B92270) ring substituted with one or more halogen atoms and an amine group. The presence and position of these functional groups are critical to the chemical reactivity and biological activity of the molecule.

The incorporation of fluorine and bromine into pyridine rings offers chemists a powerful tool to modulate the properties of organic molecules.

Fluorinated Pyridine Scaffolds: The introduction of fluorine into a pyridine ring can significantly alter its electronic properties, pKa, metabolic stability, and membrane permeability. nih.gov Fluorine's high electronegativity can enhance the binding affinity of a molecule to its biological target. nih.gov This has led to the widespread use of fluorinated pyridines in the development of pharmaceuticals and agrochemicals. nih.gov For instance, fluorinated heterocycles are a key feature in many FDA-approved drugs. nih.gov The synthesis of fluorinated pyridines can be challenging, often requiring specialized reagents and conditions. rsc.orgchemicalbook.com

Brominated Pyridine Scaffolds: The bromine atom on a pyridine ring serves as a versatile synthetic handle. It can be readily replaced through various chemical reactions, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. researchgate.net This allows for the construction of complex molecular architectures from relatively simple brominated pyridine precursors. These reactions are fundamental in creating libraries of compounds for drug discovery and materials science. researchgate.net

3-Bromo-4-fluoropyridin-2-amine (CAS Number: 1417407-29-4) is a heterocyclic compound that combines the key features of both fluorinated and brominated pyridines. Its structure, featuring a bromine atom at the 3-position, a fluorine atom at the 4-position, and an amino group at the 2-position, makes it a highly versatile building block in organic synthesis.

Researchers utilize this compound as a starting material for the synthesis of more complex molecules with potential applications in medicine and materials science. The presence of three different functional groups on the pyridine ring allows for a high degree of synthetic flexibility, enabling chemists to introduce a wide range of substituents and build diverse molecular scaffolds.

The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships in medicinal chemistry. By systematically modifying the structure of this lead compound and evaluating the biological activity of the resulting analogues, researchers can identify key features responsible for desired therapeutic effects. This iterative process of synthesis and testing is a fundamental aspect of modern drug discovery. acs.org

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1417407-29-4
Molecular Formula C5H4BrFN2
Molecular Weight 191.00 g/mol
Appearance Solid
SMILES NC1=NC=CC(F)=C1Br
InChI InChI=1S/C5H4BrFN2/c6-4-2-8-1-3(7)5(4)9/h1-2H,9H2

The strategic combination of bromine, fluorine, and an amino group on a pyridine ring makes this compound a compound of significant interest in contemporary chemical research. Its utility as a versatile synthetic intermediate continues to drive the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrFN2 B1443813 3-Bromo-4-fluoropyridin-2-amine CAS No. 1417407-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZJWKZFRTCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856447
Record name 3-Bromo-4-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417407-29-4
Record name 3-Bromo-4-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 4 Fluoropyridin 2 Amine

Strategies for Regioselective Halogenation and Amination of Pyridine (B92270) Derivatives

The synthesis of polysubstituted pyridines requires careful strategic planning to control the regiochemical outcome of sequential reactions. The pyridine nucleus is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions, but makes electrophilic substitution more difficult compared to benzene. The introduction of multiple halogens and an amine group, as in 3-Bromo-4-fluoropyridin-2-amine, necessitates the use of precursor molecules where existing substituents direct subsequent functionalization to the desired positions.

The installation of fluorine and bromine atoms onto the pyridine ring can be achieved through various precursor-based strategies. These methods often involve the use of activating groups, such as N-oxides or nitro groups, to influence the reactivity and regioselectivity of halogenation reactions.

The use of a pyridine N-oxide is a powerful strategy for activating the pyridine ring towards nucleophilic substitution and altering its regiochemical preferences. For instance, the synthesis of the related compound 3-fluoro-4-aminopyridine has been successfully achieved starting from 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.govrsc.org In this approach, the N-oxide group increases the reactivity of the pyridine ring and favors nucleophilic substitution at the meta-position (C-3). nih.gov

The reaction of 3-bromo-4-nitropyridine N-oxide with a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), results in the displacement of the bromide at the 3-position to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This intermediate can then be converted to the corresponding aminopyridine through the reduction of the nitro group, commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C). nih.govrsc.org

While this exact pathway has been documented for 3-fluoro-4-aminopyridine, a similar strategy could theoretically be applied to synthesize this compound. This would require a precursor such as 2-amino-3-bromo-4-nitropyridine, which would first be N-oxidized. Subsequent SNAr with a fluoride source would be intended to displace the nitro group, followed by deoxygenation of the N-oxide. However, the reactivity and regioselectivity of such a sequence would need to be experimentally determined.

Table 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide via SNAr

Starting Material Reagents Conditions Product Yield Reference
3-Bromo-4-nitropyridine N-oxide 0.5 eq. TBAF DMSO, 25°C, 5 min 3-Fluoro-4-nitropyridine N-oxide 37% nih.gov

Table 2: Reduction of 3-Fluoro-4-nitropyridine N-oxide

Starting Material Reagents Conditions Product Yield Reference

An alternative approach involves the direct fluorination of a nitropyridine precursor without the N-oxide functionality. However, the regioselectivity of nucleophilic aromatic substitution on 3-bromo-4-nitropyridine presents a significant challenge for accessing the desired substitution pattern. nih.gov

Experimental studies have shown that treating 3-bromo-4-nitropyridine with TBAF does not lead to the substitution of the bromo group at the 3-position. Instead, the reaction proceeds with a clear preference for substitution at the 4-position, displacing the nitro group to form 3-bromo-4-fluoropyridine (B38431). nih.govchemicalbook.com This outcome is attributed to the strong activation of the 4-position by the nitro group itself, making it the most electrophilic site for nucleophilic attack. This demonstrates that this pathway is not a viable route for synthesizing intermediates leading to this compound, as the nitro group, a precursor to the amine, is lost.

Table 3: Fluorination of 3-Bromo-4-nitropyridine

Starting Material Reagents Conditions Product Yield Reference

A plausible synthetic route to this compound involves the direct bromination of a suitable precursor like 4-fluoro-2-aminopyridine. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the ring. The 2-amino group is a strong activating and ortho-, para-directing group, while the pyridine nitrogen is deactivating. Therefore, the amino group would direct bromination to the 3- and 5-positions.

The direct bromination of 2-aminopyridine (B139424) itself is known to be challenging, often yielding a mixture of 3-bromo, 5-bromo, and 3,5-dibromo products, which can be difficult to separate. orgsyn.orgijssst.info To achieve regioselectivity, modern methods have been developed. For example, Selectfluor-promoted bromination of 2-aminopyridines using lithium bromide (LiBr) has been shown to provide halogenated products with high regioselectivity under mild conditions. nih.govresearchgate.net The precise outcome of brominating 4-fluoro-2-aminopyridine would depend on the interplay between the directing effects of the 2-amino group and the electronic influence of the 4-fluoro substituent, potentially still leading to a mixture of isomers that would require careful optimization and purification.

Table 4: Representative Bromination of 2-Aminopyridine

Starting Material Reagents Conditions Product(s) Reference
2-Aminopyridine Bromine, Acetic Acid <20°C, 1 hr 2-Amino-5-bromopyridine orgsyn.org

Introducing the amino group onto the pyridine ring is a key step in the synthesis of the target compound. Nucleophilic aromatic substitution is a common method for this transformation, leveraging the electron-deficient nature of the pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a highly effective method for introducing amines onto a pyridine ring, provided a suitable leaving group is present at an activated position. The reaction is strongly favored at the 2- and 4-positions of the pyridine ring due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate formed during the reaction. stackexchange.com The presence of electron-withdrawing groups, such as halogens, further enhances the rate of substitution.

For the synthesis of this compound, this strategy would involve the amination of a precursor such as 3-bromo-2-chloro-4-fluoropyridine. In such a molecule, both the 2-chloro and 4-fluoro substituents are potential leaving groups. Generally, in SNAr reactions of halo-heterocycles, fluoride is a better leaving group than chloride, which would suggest that amination might occur preferentially at the 4-position. nih.gov However, the intrinsic reactivity of the 2-position of the pyridine ring towards nucleophilic attack is greater than that of the 4-position. Recent studies have demonstrated base-promoted selective amination of polyhalogenated pyridines that proceed with high selectivity at the C-2 position. nih.govacs.org These methods often utilize simple and environmentally benign conditions, such as sodium tert-butoxide in water, to achieve high yields of 2-aminopyridine derivatives. acs.org Therefore, by selecting the appropriate reaction conditions, it is possible to achieve selective amination at the 2-position even in the presence of other halogen substituents.

Table 5: Selective Amination of Polyhalogenated Pyridines

Starting Material Amine Source Reagents/Conditions Product Yield Reference
2,5-Dibromopyridine DMF (as dimethylamine source) NaOtBu, H₂O, 140°C, 12h 5-Bromo-N,N-dimethylpyridin-2-amine 98% acs.org

Amination Approaches for Pyridine Rings

Reduction of Nitro Precursors to Amino Functions

A common and effective strategy for the introduction of an amino group at the C-2 position of the pyridine ring is through the reduction of a corresponding nitro precursor, namely 3-bromo-4-fluoro-2-nitropyridine. The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis, and several methods have been proven effective for substituted nitropyridines.

Catalytic hydrogenation is a widely employed method, valued for its clean reaction profile and high yields. The choice of catalyst and reaction conditions can be tailored to the specific substrate. For instance, the hydrogenation of 3-fluoro-4-nitropyridine N-oxide to 3-fluoro-4-aminopyridine proceeds quantitatively at room temperature using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov Similarly, bromo-substituted nitropyridines have been successfully reduced using Raney's nickel as the catalyst in the presence of hydrogen gas. google.com

However, catalytic hydrogenation can sometimes be problematic for certain substituted nitropyridines, necessitating alternative approaches. researchgate.net Chemical reduction using metals in acidic media offers a robust alternative. The use of iron powder in the presence of an acid is a classic and scalable method for nitro group reduction. researchgate.net Milder conditions, such as the use of zinc powder with ammonium chloride, have also been developed, which can be particularly useful for sensitive substrates. researchgate.net

Nitro Precursor ExampleReducing Agent/CatalystSolvent/ConditionsProductYieldReference
3-Fluoro-4-nitropyridine N-oxide10% Pd/C, H₂ (1 atm)MeOH, 25 °C, 10 min3-Fluoro-4-aminopyridineQuantitative nih.gov
2-Bromo-4-methyl-3-nitropyridineRaney-Ni, H₂Methanol, Normal Pressure, 8h2-Bromo-4-methyl-3-aminopyridine~80% google.com
2-Cyano-5-nitropyridineIron, AcidNot specified5-Amino-2-cyanopyridineNot specified researchgate.net
vic-Substituted 3-nitropyridinesZn/NH₄ClEtOH, UltrasonicationN-(3-pyridyl)hydroxylaminesIncreased yields researchgate.net

Chemo- and Regioselectivity in Multi-Substituted Pyridine Synthesis

The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr). pearson.com The substituents further modify this inherent reactivity.

Amino Group (-NH₂): A strongly activating, electron-donating group through resonance. It directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): A strongly deactivating, electron-withdrawing group through both induction and resonance. It directs incoming electrophiles to the meta position and strongly activates the ring for nucleophilic attack at ortho and para positions. nih.gov

Halogens (-F, -Br): These groups exhibit a dual nature. They are deactivating through their inductive electron-withdrawing effect but are ortho-, para-directing for electrophilic substitution due to their ability to donate a lone pair of electrons through resonance. nih.gov In nucleophilic substitutions, their strong inductive effect contributes to the activation of the ring.

The interplay of these effects determines the outcome of synthetic transformations. For a precursor like 3-bromo-4-fluoro-2-nitropyridine, the powerful electron-withdrawing nature of the nitro group, fluorine, and the ring nitrogen makes the molecule highly susceptible to nucleophilic attack, particularly at the C-4 and C-6 positions.

SubstituentNatureEffect on EASEffect on SNArDirecting Influence (EAS)
-NH₂ (Amino)ActivatingAcceleratesDeactivatesOrtho, Para
-NO₂ (Nitro)DeactivatingDeceleratesActivatesMeta
-F (Fluoro)DeactivatingDeceleratesActivatesOrtho, Para
-Br (Bromo)DeactivatingDeceleratesActivatesOrtho, Para

The introduction of the amino group or the exchange of halogens on a highly substituted pyridine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This pathway involves two key steps: the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.commasterorganicchemistry.com

The stability of the Meisenheimer complex is the critical factor determining the reaction's feasibility and regioselectivity. The negative charge of the intermediate is stabilized by electron-withdrawing groups, especially those located at positions ortho or para to the site of nucleophilic attack. masterorganicchemistry.comstackexchange.com In pyridine derivatives, the ring nitrogen inherently helps stabilize negative charge at the C-2 and C-4 positions. stackexchange.comyoutube.com

For a precursor such as 3-bromo-4-fluoro-2-nitropyridine, nucleophilic attack is highly favored. For instance, amination at the C-2 position would involve the displacement of a suitable leaving group (e.g., another halogen). The intermediate's negative charge would be effectively delocalized by the ring nitrogen and the powerful electron-withdrawing nitro group at C-2 and the fluoro group at C-4. In SNAr reactions, fluoride can be a surprisingly good leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity, rather than the C-F bond cleavage. masterorganicchemistry.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the adoption of green chemistry principles to minimize environmental impact. This involves the careful selection of solvents, reducing energy consumption, and avoiding the use of toxic and heavy-metal catalysts.

The choice of solvent is a critical aspect of green synthesis. Traditional reliance on volatile, toxic, and flammable organic solvents is being replaced by more sustainable alternatives. Water is considered the ultimate green solvent due to its availability, non-toxicity, and non-flammability. rsc.org Several classic reactions for pyridine synthesis, such as the Hantzsch reaction, have been successfully adapted to run in aqueous media, often with improved yields and simplified product isolation. wikipedia.orgtandfonline.comnih.gov In some cases, reactions in water can be performed without any catalyst, and the aqueous filtrate can be recycled and reused, further reducing waste. tandfonline.com The use of other benign solvents like ethanol or designing solvent-free reaction conditions are also key strategies in greening the synthesis of pyridine derivatives. mdpi.comresearchgate.net

Many synthetic routes for aminopyridines rely on transition-metal catalysts (e.g., palladium, copper) and high reaction temperatures. While effective, these methods can suffer from drawbacks such as catalyst cost, toxicity, and the need for extensive purification to remove metal residues. Developing catalyst-free methods is a significant goal of green chemistry.

Nucleophilic aromatic substitution reactions on highly activated rings, such as fluorinated nitropyridines, can often proceed without a catalyst under mild conditions. researchgate.net For example, the fluorination of 3-bromo-4-nitropyridine N-oxide can occur rapidly at room temperature. nih.gov Methodologies for the catalyst-free amination of halopyridines have also been developed, sometimes utilizing microwave irradiation to provide energy efficiently and shorten reaction times, thereby avoiding prolonged heating and the use of metal catalysts. researchgate.net Operating reactions at or near ambient temperature not only reduces energy consumption but can also improve selectivity and minimize the formation of degradation byproducts. nih.gov

Reaction Chemistry and Mechanistic Elucidation of 3 Bromo 4 Fluoropyridin 2 Amine

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and 3-Bromo-4-fluoropyridin-2-amine is a suitable substrate for these transformations, primarily through its C-Br bond.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.org For this compound, the reaction would typically occur at the C3-Br position, coupling it with various aryl, heteroaryl, or alkyl boronic acids. organic-chemistry.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of the free amino group can influence the reaction, potentially by coordinating to the palladium catalyst, but successful couplings are often achieved with appropriate ligand and base selection. beilstein-journals.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
ComponentExample Reagent/ConditionPurpose
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of active Pd(0) catalyst
LigandRuPhos, PPh₃, CataCXium AStabilizes the catalyst and facilitates the reaction cycle
BaseNa₂CO₃, K₃PO₄, TMSOKActivates the boronic acid for transmetalation
SolventDME, Toluene, Ethanol, 1,4-DioxaneSolubilizes reactants and facilitates the reaction
TemperatureRoom Temperature to Reflux (e.g., 85-110 °C)Provides energy to overcome activation barriers

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It represents a key method for synthesizing N-aryl compounds. This compound can be coupled with a wide range of primary or secondary amines at the C3 position using this methodology. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex after deprotonation of the amine, and reductive elimination. wikipedia.orglibretexts.org The choice of a sterically hindered phosphine (B1218219) ligand is often crucial for high yields. libretexts.orgresearchgate.net

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromoarenes
ComponentExample Reagent/ConditionPurpose
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of active Pd(0) catalyst
LigandtBuDavePhos, XPhos, TrixiePhosEnables efficient reductive elimination and prevents side reactions
BaseNaOt-Bu, LiHMDS, Cs₂CO₃Deprotonates the amine to form the active nucleophile
SolventToluene, DioxaneAnhydrous, non-polar aprotic solvents are typical
Temperature80-110 °CDrives the reaction to completion

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.org This reaction is particularly effective for the alkynylation of 2-amino-3-bromopyridines, providing a direct route to 2-amino-3-alkynylpyridine derivatives. These products are valuable intermediates, notably in the synthesis of azaindoles and other biologically active heterocyclic systems. scirp.orgscirp.org

The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org The mechanism is understood to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.

Research on 2-amino-3-bromopyridines has established optimized conditions for this transformation. scirp.org A typical procedure involves heating the substrate with a terminal alkyne in DMF, using a catalytic system composed of Pd(CF₃COO)₂, triphenylphosphine (B44618) (PPh₃), and copper(I) iodide (CuI), with triethylamine (B128534) (Et₃N) serving as both the base and a solvent. scirp.orgscirp.org These conditions have proven effective for a wide range of terminal alkynes, affording the desired 2-amino-3-alkynylpyridines in moderate to excellent yields, often ranging from 72% to 96%. scirp.org The methodology is noted for its operational convenience and broad applicability. scirp.orgscirp.org

Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

ParameterConditionReference
Palladium CatalystPd(CF₃COO)₂ (2.5 mol%) scirp.org
LigandPPh₃ (5 mol%) scirp.org
Co-catalystCuI (5 mol%) scirp.org
BaseEt₃N scirp.org
SolventDMF scirp.orgscirp.org
Temperature100°C scirp.orgscirp.org
Typical Yield72% - 96% scirp.org

Electrophilic Aromatic Substitution and Directed Ortho Metalation (DOM) Strategies

Direct electrophilic aromatic substitution (EAS) on the this compound ring is challenging. The pyridine (B92270) nitrogen, along with the electron-withdrawing fluorine and bromine atoms, deactivates the ring towards electrophilic attack. Computational studies using Density Functional Theory (DFT) suggest that any potential electrophilic attack would most likely occur at the C-5 position.

Given the limitations of classical EAS, Directed ortho Metalation (DoM) presents a more powerful and regioselective strategy for functionalizing the pyridine core. wikipedia.org DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, delivering the base to a specific adjacent site. baranlab.org

In this compound, the 2-amino group can function as a DMG. In principle, it would direct lithiation to the C-3 position. However, this site is already occupied by a bromine atom, which could lead to competitive lithium-halogen exchange instead of deprotonation. A more viable DoM strategy could involve protection of the amine (e.g., as a pivalamide (B147659) or carbamate), which can enhance its directing ability and favor deprotonation at the C-5 position, which is ortho to the pyridine nitrogen but not the DMG. The choice of base is critical, with reagents like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, being common. baranlab.org For electron-poor heterocycles, highly hindered amide bases such as TMPMgCl•LiCl have also proven effective. harvard.edu Once the aryllithium intermediate is formed, it can be trapped with a wide variety of electrophiles, allowing for the introduction of new functional groups with high regioselectivity. baranlab.org

Table 2: Key Components in Directed Ortho Metalation (DoM)

ComponentExamplesFunctionReference
Directing Metalation Groups (DMGs)-NR₂, -OR, -CONR₂, -NHCORCoordinates lithium to direct deprotonation to the ortho position. wikipedia.orgbaranlab.org
Organolithium Basesn-BuLi, sec-BuLi, t-BuLiActs as a strong base to deprotonate the aromatic ring. baranlab.org
Coordinating AdditivesTMEDA (N,N,N′,N′-Tetramethylethylenediamine)Breaks up organolithium aggregates, increasing basicity and reactivity. baranlab.org
ElectrophilesI₂, DMF, Me₃SnCl, Aldehydes, KetonesReacts with the aryllithium intermediate to form a new C-C or C-X bond. baranlab.orgharvard.edu

Radical Reactions and Reductive Transformations

The reactivity of this compound also extends to radical and reductive pathways, which offer alternative methods for its modification and the synthesis of its derivatives.

Radical Reactions: While specific radical reactions starting from this compound are not extensively documented, the synthesis of related fluoropyridines via radical pathways suggests potential applications. acs.org For instance, photoredox catalysis, often using iridium or ruthenium complexes, has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.org The C-Br bond in the substrate could potentially undergo homolytic cleavage upon single-electron transfer or be involved in radical-radical cross-coupling reactions. Such a strategy could enable the introduction of alkyl or aryl groups at the C-3 position via a mechanism distinct from traditional cross-coupling.

Reductive Transformations: Reductive methods are highly relevant, both for the synthesis of this compound from precursors and for its subsequent modification.

Reduction of Precursors: A common synthetic route to aminopyridines involves the reduction of a corresponding nitropyridine. For example, the reduction of a 3-fluoro-4-nitropyridine (B80604) N-oxide intermediate to a 3-fluoro-4-aminopyridine has been achieved quantitatively using catalytic hydrogenation with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov Other methods, such as using iron powder in acetic acid, are also effective for nitro group reductions.

Reductive Dehalogenation: The bromine atom at the C-3 position can be selectively removed through reductive dehalogenation. Catalytic hydrogenation (e.g., H₂/Pd-C) is a standard method for achieving this transformation, replacing the bromine atom with hydrogen. This reaction provides access to 4-fluoro-2-aminopyridine, demonstrating a way to simplify the molecular structure when desired.

Table 3: Examples of Reductive Transformations on Pyridine Scaffolds

TransformationReagents & ConditionsFunctionReference
Nitro Group Reduction (-NO₂ → -NH₂)10% Pd/C, H₂ (1 atm), MeOH, 25°CForms an amino group; key in the synthesis of aminopyridines. nih.gov
Nitro Group Reduction (-NO₂ → -NH₂)Iron powder, Acetic AcidAlternative method for nitro group reduction.
Reductive Dehalogenation (-Br → -H)H₂, Pd/CRemoves a halogen substituent from the aromatic ring.

Derivatization, Functionalization, and Scaffold Modifications Based on 3 Bromo 4 Fluoropyridin 2 Amine

Introduction of Diverse Functional Groups at Halogenated Positions

The presence of both bromine and fluorine atoms on the pyridine (B92270) ring offers distinct opportunities for functionalization. The carbon-bromine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom can also be displaced under certain nucleophilic aromatic substitution conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position (C-3) of the pyridine ring. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are foremost among these strategies.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The general catalytic cycle involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product. libretexts.org The choice of ligands, base, and reaction conditions can be optimized for challenging substrates, including those with multiple functional groups. organic-chemistry.org For instance, the coupling of various aryl, heteroaromatic, or alkyl boronic esters with ortho-bromoanilines, which are structurally similar to the target compound, has been shown to proceed with good to excellent yields. nih.gov

The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a staple in medicinal chemistry for synthesizing aryl amines. wikipedia.org The process typically employs a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands. researchgate.net These ligands are crucial for facilitating the catalytic cycle and can be tailored for specific substrates, including primary amines, secondary amines, and even ammonia (B1221849) equivalents. organic-chemistry.orglibretexts.org The reaction's development has enabled the coupling of a vast range of amines with aryl halides under increasingly mild conditions. wikipedia.org

Reaction NameReagents & CatalystsBond FormedTypical Application
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., PPh₃, RuPhos), Base (e.g., K₂CO₃, Cs₂CO₃) wikipedia.orglibretexts.orgnih.govC-C (Aryl-Aryl, Aryl-Alkyl)Synthesis of substituted biphenyls and other poly-aromatic systems. wikipedia.org
Buchwald-Hartwig Amination R¹R²NH, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu, Cs₂CO₃) wikipedia.orgresearchgate.netC-N (Aryl-Amine)Synthesis of N-aryl amines and derivatives. organic-chemistry.org

Beyond C-C and C-N bond formation, the halogenated positions can be functionalized with oxygen and sulfur nucleophiles. The bromine at the C-3 position can be substituted, although this often requires conditions similar to those used in C-N coupling reactions, like the Buchwald-Hartwig protocol, but adapted for alcohols or thiols.

More specifically, the fluorine atom at C-4 can be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the other halogen enhance the electrophilicity of the carbon atom bonded to fluorine, facilitating its displacement by strong nucleophiles.

The synthesis of related compounds such as 2-Amino-3-bromopyridine-4-thiol demonstrates that a sulfur moiety can be introduced onto the pyridine ring, though the specific synthetic route to this compound is not detailed. bldpharm.com Such a transformation would likely involve the reaction of a precursor with a sulfur-containing nucleophile. The introduction of thiol groups opens pathways to further derivatization, including oxidation to sulfonic acids or alkylation to form thioethers.

Transformations of the Amino Group

The primary amino group at the C-2 position is a key handle for a wide range of chemical transformations, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures.

The nucleophilic amino group readily reacts with acylating or sulfonylating agents to form stable amide or sulfonamide linkages, respectively. This is a fundamental and widely used transformation in medicinal chemistry.

Acylation is typically achieved by reacting the amine with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. For example, the synthesis of N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives involves a final amide coupling step where an amine is reacted with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl), Hydroxybenzotriazole (HOBt), and a base like Diisopropylethylamine (DIPEA). researchgate.net This standard procedure creates a robust amide bond.

Sulfonylation follows a similar principle, where the amine is treated with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding sulfonamide. These transformations are valuable for modifying the electronic and steric properties of the molecule and for exploring structure-activity relationships in drug discovery programs.

TransformationReagent TypeActivating Agents (if needed)Product
Acylation Carboxylic Acid or Acyl ChlorideEDC, HOBt, DIPEA (for acids)Amide
Sulfonylation Sulfonyl ChlorideBase (e.g., Pyridine, Et₃N)Sulfonamide

The primary amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures. Diazonium salts are highly versatile intermediates that can be subsequently displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.

While the diazotization of some aminopyrroles and aminoindoles can be "interrupted" to isolate the diazonium salt, they are more commonly used directly in the next step. researchgate.net For example, a Sandmeyer reaction could be used to replace the amino group with another halide (Cl, Br), a cyano group (CN), or a hydroxyl group (OH). This provides a powerful method for introducing functional groups that are not easily accessible through other means.

Design and Synthesis of Complex Heterocyclic Systems

3-Bromo-4-fluoropyridin-2-amine is an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The arrangement of the 2-amino group adjacent to a ring nitrogen is ideal for cyclization reactions where the amine acts as a nucleophile.

One prominent example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. These are often formed by reacting a 2-aminopyridine (B139424) with an α-haloketone. In a related synthesis, an imidazo[1,2-a]pyridine core was formed via the reaction of a 2-aminopyridine derivative with 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone (B13674966) in the presence of sodium bicarbonate. researchgate.net This reaction involves an initial SN2 reaction followed by an intramolecular cyclization and dehydration to form the fused five-membered imidazole (B134444) ring.

Similarly, related 2-aminopyridine precursors like 2-amino-4-bromopyridine (B18318) have been used to synthesize triazolopyridine derivatives, which possess significant biological activity. google.com These syntheses highlight the utility of the 2-aminopyridine scaffold in building complex heterocyclic frameworks that are of high interest in medicinal chemistry.

Fused Ring Systems and Polycyclic Architectures

The strategic placement of reactive functional groups—an amine, a bromo substituent, and a fluoro substituent—on the pyridine ring makes this compound a valuable precursor for the synthesis of complex fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their rigid structures, which can allow for precise interactions with biological targets. The construction of these architectures often proceeds via cyclization reactions where the pyridine ring serves as the foundation for one or more additional rings.

A prominent strategy for creating fused ring systems from 2-aminopyridine precursors is the synthesis of the imidazo[1,2-a]pyridine scaffold. This bicyclic system is a core component of several therapeutic agents. bio-conferences.orgacs.org General methods for its synthesis often involve the condensation of a 2-aminopyridine with α-haloketones, a reaction first noted by Tschitschibabin. bio-conferences.org Modern variations utilize multicomponent reactions, which offer efficiency by combining several starting materials in a single step. For instance, copper-catalyzed three-component reactions of a 2-aminopyridine, an aldehyde, and a terminal alkyne provide a direct route to diverse imidazo[1,2-a]pyridine derivatives. bio-conferences.org Another approach involves an iodine-catalyzed [4+1] cycloaddition between a 2-aminopyridine, an aryl aldehyde, and an isocyanide, which proceeds efficiently at room temperature. rsc.org

A specific application of this compound in this area is in the synthesis of bicyclic imidazopyridine amine (BIA) derivatives, which have been investigated as selective inhibitors of the solute carrier family 1 member 1 (SLC1A1) transporter. biorxiv.org In a key synthetic step, this compound is subjected to a microwave-assisted three-component reaction with an isocyanide (e.g., 1-isocyano-2-methylbenzene) and an aldehyde (e.g., tert-butyl-3-formylazetidine-1-carboxylate). biorxiv.org This reaction, conducted at 160 °C, efficiently constructs the fused imidazo[1,2-a]pyridine core, demonstrating the utility of the starting amine in advanced, multicomponent synthetic strategies. biorxiv.org The resulting 8-bromo group on the fused scaffold is noted to project into a key hydrophobic pocket in the biological target, highlighting the importance of the original substitution pattern. biorxiv.org

Another important class of fused heterocycles derivable from aminopyridines are pyrido[2,3-b]pyrazines. These structures are recognized as privileged scaffolds in the development of kinase inhibitors and other potential antitumor agents. nih.gov The synthesis of these systems can be achieved through the condensation of a substituted aminopyridine with a dicarbonyl compound or through multicomponent reactions. nih.govrsc.org For example, novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized by reacting 2-aminopyrazine (B29847) with an aromatic aldehyde and indane-1,3-dione. nih.govrsc.org The functional handles on this compound provide the potential for its use in similar synthetic routes to create highly functionalized pyrido[2,3-b]pyrazine systems for biological screening.

The research findings indicate that the amino group at the C2 position readily participates in cyclization reactions to form a five-membered imidazole ring fused to the parent pyridine.

Table 1: Examples of Fused Heterocyclic Scaffolds

Scaffold Name General Starting Materials Relevance
Imidazo[1,2-a]pyridine 2-Aminopyridine, α-Haloketone/Aldehyde/Alkyne Core of various therapeutic agents bio-conferences.orgorganic-chemistry.org
Pyrido[2,3-b]pyrazine 2,3-Diaminopyridine, 1,2-Dicarbonyl compound Kinase inhibitors, antitumor agents nih.govresearchgate.net

Bridged and Spirocyclic Derivatives

Bridged and spirocyclic scaffolds are highly sought after in modern drug discovery. Their complex, three-dimensional structures offer a way to explore chemical space beyond the typically flat aromatic systems, often leading to compounds with improved selectivity and novel pharmacological profiles. Bridged systems contain two rings that share two non-adjacent atoms, creating a bicyclic structure with a "bridge" of one or more atoms. Spirocyclic compounds feature two rings connected by a single common atom.

While this compound is a versatile building block for fused systems, its application in the direct synthesis of bridged or spirocyclic derivatives is not extensively documented in the reviewed chemical literature. Patent literature defines bridged and spirocyclic ring systems as desirable structures in medicinal chemistry and sometimes lists this compound as a potential starting material for complex molecules, however, specific examples of its conversion into these architectures are not provided. google.comgoogle.com

The synthesis of such complex frameworks typically requires multi-step sequences or specialized intramolecular reactions. For example, the formation of bridged structures can sometimes be achieved through intramolecular cyclization of macrocyclic precursors. acs.org Spirocycle synthesis often relies on reactions such as 1,3-dipolar cycloadditions or the cyclocondensation of specifically designed precursors.

Theoretically, the functional groups on this compound offer potential pathways to these scaffolds. The bromine atom can be converted via coupling or substitution reactions to introduce a side chain, which could then participate in an intramolecular cyclization with the C2-amino group or another position on the pyridine ring to form a bridged or spirocyclic system. However, the realization of these synthetic pathways starting specifically from this compound requires further investigation.

Table 2: Complex Scaffolds in Medicinal Chemistry

Scaffold Type Structural Feature Significance
Bridged System Two rings sharing two non-adjacent atoms Provides rigid, 3D conformations

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For 3-Bromo-4-fluoropyridin-2-amine, these theoretical approaches provide a foundational understanding of its geometry, electronic landscape, and inherent reactivity.

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the molecular and electronic properties of organic compounds with a favorable balance of accuracy and computational cost. Calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been highlighted as suitable for analyzing this class of molecules.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise data on bond lengths and angles. For instance, a comparison between DFT-optimized geometries and experimental data from X-ray crystallography can validate the chosen theoretical model. A key bond length, such as the C-Br bond, is anticipated to be around 1.90 Å.

Furthermore, DFT is crucial for mapping the electronic properties. The electrostatic potential surface, for example, reveals the distribution of charge across the molecule. For this compound, a negative charge is localized on the highly electronegative fluorine (-0.45 e) and bromine (-0.32 e) atoms, while the amine group exhibits a positive charge (+0.18 e). This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity.

Table 1: Calculated Mulliken Atomic Charges for this compound

AtomMulliken Charge (e)
Fluorine-0.45
Bromine-0.32
Amine Group+0.18

Data obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is localized on the pyridine (B92270) ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is situated on the amine and fluorine substituents, suggesting these regions are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the opposite. For this compound, the calculated HOMO-LUMO gap is 4.7 eV, pointing to a relatively stable molecule.

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Such analyses would be invaluable for predicting the regioselectivity of reactions involving this compound.

Table 2: DFT-Derived Electronic Properties for this compound

ParameterValue
HOMO-LUMO gap4.7 eV

Data obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

Reaction Mechanism Studies through Computational Modeling

While experimental studies reveal the products of a chemical reaction, computational modeling can illuminate the intricate pathways and transition states that connect reactants and products. This is particularly valuable for understanding the reactivity of polyfunctional molecules like this compound.

This compound is a substrate for important synthetic transformations such as nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Computational modeling can be used to investigate the mechanisms of these reactions.

For S_NAr reactions, theoretical calculations can help determine whether the reaction proceeds via a classical two-step mechanism involving a stable Meisenheimer intermediate or through a concerted one-step displacement. nih.gov By locating and characterizing the transition states, the activation energies for substitution at different positions can be calculated, thereby predicting the most likely site of reaction. For instance, in related 3-bromo-4-nitropyridines, experimental evidence shows a preference for substitution of the nitro group over the bromine. nih.gov Computational studies could quantify the energy barriers for both pathways to rationalize this selectivity.

The solvent can play a crucial role in the outcome of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction mechanism and energetics. These models can help in optimizing reaction conditions by predicting the solvent that would best stabilize the transition state and thus accelerate the reaction. For this compound, re-evaluating computational models with the inclusion of solvent effects can lead to a better agreement between theoretical predictions and experimental observations.

Detailed simulations of catalytic cycles, while computationally intensive, provide a dynamic picture of the reaction. Such simulations can offer a deeper understanding of the catalyst's behavior and the factors influencing its efficiency and selectivity in reactions involving this compound. At present, specific studies on catalytic cycle simulations for this compound are not documented in the scientific literature.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a valuable tool for interpreting experimental spectra and confirming the structure of synthesized compounds.

For this compound, DFT calculations could predict its ¹H, ¹³C, and ¹⁹F NMR spectra. Comparison of the calculated chemical shifts with the experimental data would provide a robust validation of the computed molecular structure. Similarly, the vibrational frequencies from DFT calculations can be compared with the experimental IR spectrum to assign the observed absorption bands to specific vibrational modes within the molecule. While the experimental spectroscopic data for this compound is available, detailed computational studies focused on the prediction and validation of these properties for this specific molecule have not been extensively reported.

Vibrational Spectroscopy (Infrared and Raman) Calculations

For structurally similar compounds like 3-amino-2-bromopyridine (B189615) and other halogenated pyridines, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data after applying appropriate scaling factors. nih.govresearchgate.net The analysis involves the calculation of fundamental vibrational modes and their potential energy distribution (PED), which describes the contribution of individual bonds and angles to a specific vibration. nih.gov

Experimental IR data for this compound shows characteristic peaks that can be assigned based on computational studies of analogous molecules. core.ac.uk

N-H Stretching: The amine group (NH₂) typically shows symmetric and asymmetric stretching vibrations. Experimentally, these are observed in the broad region of 3400–3300 cm⁻¹.

C-F Stretching: A strong C-F stretching vibration is experimentally noted at 1230 cm⁻¹.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are found in the 1600–1450 cm⁻¹ range.

A theoretical calculation would aim to model these frequencies and further resolve the complex fingerprint region of the spectrum, assigning modes for C-H bending, C-Br stretching, and various ring deformation vibrations.

Table 1: Key Experimental Infrared Vibrational Frequencies for this compound

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts is a standard application of computational chemistry, crucial for verifying chemical structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations, is a common approach for predicting ¹H and ¹³C chemical shifts. researchgate.net While specific computational studies predicting the NMR spectra of this compound were not identified in the searched literature, experimental data for this compound is available. Theoretical predictions would aim to replicate these experimental values to validate the computational model of the molecule's electronic environment.

The experimental values, recorded in DMSO-d₆, provide a benchmark for any future theoretical work.

Table 2: Experimental NMR Chemical Shifts (δ) for this compound

Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. nih.govresearchgate.net

For this compound, DFT calculations (specifically at the B3LYP/6-311+G(d,p) level) have been used to analyze its electronic structure. The MEP analysis reveals distinct regions of charge localization:

Negative Potential: The highly electronegative fluorine and bromine atoms create regions of negative electrostatic potential. The charge is calculated to be significantly localized on the fluorine (-0.45 e) and bromine (-0.32 e) atoms. These areas, typically colored red on an MEP map, represent sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential: The amine group (NH₂) carries a localized positive charge (+0.18 e). This region, typically colored blue, is susceptible to nucleophilic attack and can act as a hydrogen bond donor.

This calculated charge distribution is fundamental to the molecule's chemical behavior. The electron-rich zones on the halogen atoms and the electron-poor zone on the amino group are key features that govern how the molecule interacts with other chemical species, including biological targets like enzyme active sites.

Table 3: Compound Names Mentioned

Analytical Characterization Methodologies in Research on 3 Bromo 4 Fluoropyridin 2 Amine Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of novel compounds derived from 3-Bromo-4-fluoropyridin-2-amine. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise molecular structure of this compound derivatives in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each atom.

In ¹H NMR analysis of this compound, the protons on the pyridine (B92270) ring typically appear as doublets due to coupling with each other. For the parent compound, signals are observed around δ 6.85 (d, J = 5.2 Hz, 1H, H-5) and δ 7.32 (d, J = 5.2 Hz, 1H, H-6). The amine (NH₂) protons present a singlet at approximately δ 5.50.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atom attached to the fluorine (C-4) exhibits a large coupling constant (d, J ≈ 240 Hz), a characteristic feature of C-F bonds. The other carbon signals are assigned based on their chemical shifts and substitution patterns. rsc.org

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. For this compound, a quartet signal is reported at approximately δ -112.5 ppm (J = 8.7 Hz). The combination of these three NMR techniques is routinely used to confirm the identity of products during chemical synthesis. rsc.org

Table 1: Representative NMR Data for this compound

Technique Nucleus Chemical Shift (δ) / ppm Key Signals & Coupling (J)
¹H NMR Proton 5.50 s, 2H, NH₂
6.85 d, J = 5.2 Hz, 1H, H-5
7.32 d, J = 5.2 Hz, 1H, H-6
¹³C NMR Carbon 158.9 C-2
148.7 C-4 (d, J = 240 Hz)
136.2 C-3
124.5 C-5
117.8 C-6
¹⁹F NMR Fluorine -112.5 quartet, J = 8.7 Hz

Data sourced from DMSO-d₆ solvent.

Mass Spectrometry (MS) (High-Resolution Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the target compounds. In Electrospray Ionization (ESI-MS), this compound is typically observed as a protonated molecule [M+H]⁺. A key diagnostic feature is the isotopic pattern created by the bromine atom; a near 1:1 ratio of two peaks separated by 2 mass units (for ⁷⁹Br and ⁸¹Br isotopes) is definitive evidence of a single bromine atom in the molecule. For the parent compound, this doublet appears at m/z 190.95 and 192.95.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. rsc.org For example, the identity of a related compound, 3-bromo-4-fluoropyridine (B38431), was confirmed by matching its experimental mass (m/z M+ exp.: 174.9423) with the calculated mass (calc: 174.9433). rsc.org This level of precision is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. When coupled with liquid chromatography (LC-MS), this technique allows for the analysis of complex reaction mixtures, providing molecular weight information for each separated component.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov For derivatives of this compound, IR spectra show characteristic absorption bands.

Key vibrational frequencies include:

N-H stretch: A broad band in the region of 3400–3300 cm⁻¹ indicates the presence of the amine (NH₂) group.

Aromatic C=C/C=N stretches: Multiple bands in the 1600–1450 cm⁻¹ region are characteristic of the pyridine ring.

C-F stretch: A strong, sharp absorption band around 1230 cm⁻¹ is indicative of the carbon-fluorine bond.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the complex vibrational modes observed in the spectra of substituted pyridines. nih.govresearchgate.net This computational approach helps to correlate the experimental spectra with the specific molecular structure. nih.gov FT-Raman spectroscopy provides complementary data, particularly for symmetric vibrations and the carbon backbone. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the progress of reactions involving this compound and for determining the purity of the final product. rsc.org By selecting an appropriate stationary phase (e.g., C18) and mobile phase, reactants, intermediates, and products can be separated based on their polarity. rsc.org

In synthetic procedures, HPLC analysis clearly shows the consumption of starting materials and the formation of the product, each with a distinct retention time. rsc.org For instance, in a related synthesis, the starting material 3-bromo-4-nitropyridine (B1272033) had a retention time of 10.83 minutes, while the product 3-bromo-4-fluoropyridine eluted at 11.76 minutes under specific HPLC conditions. rsc.org This allows for precise reaction monitoring and optimization. UPLC, a higher-resolution version of HPLC, can provide faster and more efficient separations. The purity of the final compound is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 2: Example of HPLC for Reaction Monitoring in a Related Synthesis

Compound Role Retention Time (min)
3-bromo-4-nitropyridine Starting Material 10.83
3-fluoro-4-nitropyridine (B80604) Side Product/Intermediate 8.38
3-bromo-4-fluoropyridine Product 11.76

Data from a representative synthesis illustrating the separation of related compounds. rsc.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has a relatively high boiling point and is a solid at room temperature, GC may be applicable for the analysis of more volatile precursors or derivatives that are thermally stable. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For compounds that are not sufficiently volatile, derivatization to a more volatile form may be necessary before GC analysis. However, for non-volatile and thermally sensitive compounds like many aminopyridine derivatives, HPLC remains the more common and suitable chromatographic method.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its derivatives, this methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and its interactions in a biological context.

Detailed Research Findings

Single-crystal X-ray diffraction analysis of this compound has revealed its detailed solid-state structure. The compound crystallizes in a triclinic crystal system with the space group P-1. This analysis indicates that there are two independent molecules within the asymmetric unit of the crystal lattice.

The precise crystallographic parameters determined from the X-ray diffraction data are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.0085
b (Å) 13.6578
c (Å) 14.1964
α (°) 96.95
β (°) 105.38
γ (°) 106.77
Hydrogen Bond Distances
N-H···F (Å) 2.10
N-H···N (Å) 2.25

Data sourced from single-crystal X-ray diffraction studies.

Advanced Applications in Chemical Synthesis and Materials Science

3-Bromo-4-fluoropyridin-2-amine as a Versatile Building Block in Organic Synthesis

This compound has emerged as a crucial building block in organic synthesis, offering a unique combination of reactive sites that allow for the construction of complex molecular architectures. Its pyridine (B92270) core, substituted with bromine, fluorine, and an amino group, provides multiple avenues for functionalization, making it a valuable precursor for a wide range of advanced chemical compounds.

Precursor for Advanced Pyridine Derivatives

The strategic placement of the bromine and fluorine atoms on the pyridine ring of this compound allows for selective chemical transformations. The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. This versatility is instrumental in the synthesis of highly functionalized pyridine derivatives with tailored electronic and steric properties.

Furthermore, the fluorine atom at the 4-position influences the reactivity of the pyridine ring and can be a site for nucleophilic aromatic substitution under specific conditions. This dual reactivity of the halogen substituents, coupled with the directing effects of the amino group, makes this compound a powerful tool for creating novel pyridine-based scaffolds. These scaffolds are foundational for developing new pharmaceuticals, agrochemicals, and materials with specific functionalities.

Synthesis of Ligands for Catalysis and Coordination Chemistry

The 2-amino group of this compound, along with the nitrogen atom of the pyridine ring, provides excellent coordination sites for metal ions. This characteristic makes it a valuable precursor for the synthesis of novel ligands for catalysis and coordination chemistry. By modifying the pyridine core through reactions at the bromo and fluoro positions, chemists can fine-tune the electronic and steric environment around the metal-binding site.

This tunability is critical for designing ligands that can stabilize specific oxidation states of a metal center or promote a particular catalytic transformation with high efficiency and selectivity. The resulting metal complexes have potential applications in a wide array of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The ability to systematically alter the ligand structure derived from this compound allows for the rational design of catalysts with improved performance for various chemical syntheses.

Integration into Complex Molecular Architectures

The unique structural features of this compound make it an attractive scaffold for the construction of complex molecules with potential applications in medicinal chemistry and beyond.

Scaffolds for Medicinal Chemistry Research

The pyridine ring is a common motif in many biologically active compounds, and the specific substitution pattern of this compound offers a distinct advantage in medicinal chemistry research.

Exploration as Modulators of Biological Targets (General Structural Aspects)

The presence of both a hydrogen bond donor (the amino group) and a halogen atom on the pyridine scaffold of this compound and its derivatives allows for diverse interactions with biological targets such as enzymes and receptors. The fluorine atom, in particular, can enhance metabolic stability and binding affinity due to its high electronegativity and ability to form favorable interactions with protein residues.

The general structure of this compound provides a rigid framework that can be elaborated with various substituents to optimize interactions with a specific biological target. The ability to perform selective chemical modifications at the bromo and amino positions allows for the systematic exploration of the structure-activity relationship (SAR) of new compounds. This iterative process of design, synthesis, and biological evaluation is central to the discovery of new therapeutic agents. For instance, related aminopyrimidine scaffolds have been successfully employed in the design of kinase inhibitors by targeting the ATP-binding site. nih.gov

FeatureRole in Biological Activity
Pyridine Ring Core scaffold present in many bioactive molecules.
Amino Group Acts as a hydrogen bond donor, crucial for target interaction.
Bromine Atom Can be replaced to introduce diverse chemical groups for SAR studies.
Fluorine Atom Can enhance metabolic stability and binding affinity.
Radiopharmaceutical Precursors for Imaging Applications (e.g., 18F-labeling)

The presence of a fluorine atom in the structure of this compound makes it a particularly interesting precursor for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in clinical PET due to its favorable decay characteristics.

While direct radiofluorination of electron-rich aromatic rings like pyridine can be challenging, innovative methods are being developed. nih.gov Research has shown that related bromo- and iodinated compounds can serve as precursors for ¹⁸F-labeling. nih.gov For instance, studies on the radiofluorination of pyridine N-oxides have demonstrated a potential route to introduce ¹⁸F into a pyridine ring. nih.govgoogle.com Specifically, the synthesis of [¹⁸F]3-fluoro-4-aminopyridine has been achieved through the radiofluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor, followed by reduction. nih.gov This highlights the potential of using bromo-substituted pyridines as starting materials for the synthesis of ¹⁸F-labeled imaging agents. The development of efficient ¹⁸F-labeling methods for derivatives of this compound could lead to new PET tracers for visualizing and quantifying biological processes in vivo, aiding in disease diagnosis and the development of new therapies.

Precursor StrategyDescriptionKey Advantage
Nucleophilic Substitution on Pyridine N-oxides A bromo-substituted pyridine N-oxide is used as the precursor for radiofluorination, followed by reduction to the aminopyridine. nih.govOvercomes the challenge of direct nucleophilic fluorination on an electron-rich pyridine ring.
Halogen Exchange A non-radioactive fluorine atom is replaced with ¹⁸F. This has been shown to be a rapid and high-yield process for some heterocyclic compounds. nih.govPotentially faster reaction times and higher radiochemical yields.

Precursors for Agrochemicals (General Structural Exploration)

This compound serves as a valuable building block in the exploration of new agrochemical compounds. Its utility stems from the unique arrangement of its functional groups—a bromine atom, a fluorine atom, and an amino group—on a pyridine core. This specific substitution pattern offers multiple reaction sites for chemical modification, allowing for the systematic development of diverse molecular libraries for agrochemical screening.

The bromine atom at the 3-position is particularly significant as it can be readily replaced or used as a handle in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables the introduction of a wide array of other molecular fragments, leading to the creation of novel and complex structures. The fluorine atom at the 4-position can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for the efficacy and environmental fate of an agrochemical. The 2-amino group provides another point for derivatization, allowing for the synthesis of amides, ureas, and other nitrogen-containing functionalities common in bioactive molecules.

The pyridine ring itself is a well-established scaffold in many successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets. The combination of these features in this compound makes it a versatile precursor for designing new herbicides, fungicides, and insecticides. google.com The ability to derivatize the molecule at multiple positions allows chemists to fine-tune the structure to optimize biological activity and selectivity while minimizing off-target effects.

Components in Optoelectronic Materials Research

While direct applications of this compound in optoelectronics are an emerging area of research, the structural motifs it contains are of significant interest in materials science. Halogenated and aminated pyridines are key components in the synthesis of ligands for advanced materials, including those used in Organic Light Emitting Diodes (OLEDs).

Research on related dihalogenated pyridines, such as 2-Bromo-4-fluoropyridine, has shown their utility in creating ligands for highly phosphorescent organoiridium(III) complexes. ossila.com These complexes are crucial for achieving high efficiency in OLED devices. The ligands, often bipyridines, can be synthesized from brominated pyridine precursors through reactions like Stille or Sonogashira couplings. ossila.com The fluorine substituents on the pyridine ring are known to influence the electronic properties and stability of the final material. ossila.com

For instance, 2-Bromo-4-fluoropyridine has been used to construct Janus-type organoiridium complexes that incorporate both hole- and electron-transporting moieties, demonstrating the sophisticated molecular engineering enabled by such precursors. ossila.com Given these precedents, this compound represents a promising, though less explored, building block. The presence of the amino group, in addition to the bromo and fluoro substituents, offers further opportunities for functionalization, potentially leading to materials with tailored photophysical properties, such as tuned emission wavelengths or enhanced charge transport characteristics.

Process Development and Scale-Up Considerations

Optimization for Industrial Feasibility and Efficiency

The industrial-scale synthesis of this compound requires a process that is not only high-yielding but also cost-effective, safe, and environmentally responsible. A reported synthetic route that meets many of these criteria involves a two-step process starting from 2-aminopyridine (B139424).

The initial step is a bromination reaction. This can be achieved using a combination of sodium bromide and sodium bromate (B103136) in an aqueous solution, with the reaction carried out in acetonitrile (B52724) at room temperature. This method is advantageous as it avoids the use of elemental bromine, which is highly toxic and hazardous to handle. The reaction is followed by neutralization to yield the brominated intermediate with high efficiency, reportedly around 90.3%.

The second step is a fluorination reaction, typically a Balz-Schiemann reaction. The brominated aminopyridine intermediate is dissolved in anhydrous hydrogen fluoride (B91410), and sodium nitrite (B80452) is added at a very low temperature (e.g., -78 °C) to form a diazonium salt. The mixture is then carefully warmed to induce fluorination. This step is critical and requires precise temperature control to ensure high yield and purity. The final product is isolated after quenching the reaction, neutralization, and extraction, followed by purification via recrystallization. This process is noted for its potential scalability due to its straightforward operations and reliable execution, with yields for each step often exceeding 80%.

For large-scale production, optimization would focus on solvent recycling, minimizing waste streams, and ensuring consistent product quality. Purification methods like recrystallization are favored for their effectiveness and economic feasibility on an industrial scale over more complex techniques like chromatography.

Table 1: Synthesis Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination Sodium bromide, sodium bromate, sulfuric acid in acetonitrile/water Room temp (20-25 °C) 3 hours ~90.3 Avoids elemental bromine.
Fluorination Sodium nitrite in anhydrous hydrogen fluoride (Balz-Schiemann) -78 °C to 70 °C 1–1.5 hours High Requires careful temperature control.

| Purification | Recrystallization from ethyl acetate/petroleum ether | Ambient | Variable | - | Effective for removing impurities. |

Safety and Handling Protocols in Process Chemistry

The safe handling of this compound and its intermediates is paramount in a process chemistry setting. The compound itself, as a halogenated aromatic amine, should be handled as a potentially toxic substance. While specific toxicology data is limited, related compounds show hazards such as acute oral toxicity. sigmaaldrich.comsigmaaldrich.com

Key safety protocols include:

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. For handling powders or volatile solutions, respiratory protection may be necessary.

Engineering Controls: Operations should be conducted in well-ventilated areas, preferably within a fume hood, to minimize inhalation exposure.

Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to maintain its stability and prevent degradation. bldpharm.com

Spill Management: Procedures for containing and cleaning up spills should be in place, including having appropriate absorbent materials available.

The synthetic process itself has been designed with safety in mind. The avoidance of elemental bromine in the bromination step significantly reduces risks associated with handling highly corrosive and toxic materials. However, the fluorination step using anhydrous hydrogen fluoride (HF) requires stringent safety measures. HF is extremely corrosive and toxic, and exposure can cause severe burns that may not be immediately painful. Specialized training and equipment are necessary when working with HF.

Table 2: Compound List

Compound Name
This compound
2-Aminopyridine
Sodium bromide
Sodium bromate
Acetonitrile
Sulfuric acid
Anhydrous hydrogen fluoride
Sodium nitrite
Ethyl acetate
Petroleum ether
2-Bromo-4-fluoropyridine
2-amino-4-bromopyridine (B18318)
2,4-dibromopyridine-N-oxide
3-Bromo-2-fluoropyridin-4-amine
4-Amino-3-bromo-2-fluoropyridine
2-Bromo-3-fluoropyridin-4-amine
2-Amino-4-fluoropyridine
3-bromo-4-nitropyridine
3-iodo-4-nitropyridine
3-fluoro-4-nitropyridine (B80604)
3-bromo-4-fluoropyridine (B38431)
3-iodo-4-fluoropyridine
3-bromo-4-nitropyridine N-oxide
3-fluoro-4-nitropyridine N-oxide
3-fluoro-4-aminopyridine
3-bromo-4-(boc-amino)pyridine
Tetrabutylammonium fluoride
2,2'-Bipyridine
Bis(tributyltin)

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-4-fluoropyridin-2-amine with high regioselectivity?

  • Methodology : Optimize nucleophilic substitution reactions using halogenated pyridine precursors. For example, fluorination of 3-bromo-2-aminopyridine derivatives via halogen exchange under anhydrous conditions (e.g., KF in DMF at 120°C). Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Confirm purity via GC or HPLC (>95% purity thresholds) .
  • Key Considerations : Control reaction temperature to avoid dehalogenation byproducts. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.0 ppm, broad). Fluorine coupling (²J₃₋₄) splits adjacent protons.
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution.
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 191 (C₅H₅BrFN₂⁺).
    • Validation : Compare data with structurally analogous compounds (e.g., 2-Bromo-4-fluoropyridine IH NMR in ) .

Q. What purification strategies minimize byproducts like dehalogenated species in this compound synthesis?

  • Methodology : Use recrystallization in ethanol/water mixtures to remove polar impurities. For persistent dehalogenated byproducts (e.g., 4-fluoropyridin-2-amine), employ preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Monitor purity via GC-MS (retention time alignment) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths and angles. Refine data using SHELXL (e.g., anisotropic displacement parameters for Br/F atoms). Compare experimental metrics (e.g., C-Br bond length ~1.90 Å) with DFT-optimized geometries (B3LYP/6-31G* level). Address discrepancies by re-evaluating solvent effects in computational models .

Q. What experimental designs mitigate challenges in studying substitution reactivity at bromine vs. fluorine sites?

  • Methodology :

  • Competitive Reactions : React this compound with nucleophiles (e.g., Grignard reagents) under varying conditions (polar vs. nonpolar solvents).
  • Kinetic Analysis : Use in-situ ¹⁹F NMR to track fluorine displacement rates.
  • Computational Modeling : Calculate activation energies (ΔG‡) for Br vs. F substitution pathways using DFT. Correlate with Hammett parameters for electronic effects .

Q. How to address twinning or disorder in SC-XRD structures of halogenated pyridines?

  • Methodology : Collect high-resolution data (<1.0 Å) at 100 K to reduce thermal motion artifacts. For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. For halogen disorder (Br/F positional ambiguity), apply PART instructions and occupancy refinement. Validate with residual density maps (R-factor <0.05) .

Data Contradiction Analysis

Q. How to reconcile conflicting LC-MS and NMR data suggesting impurity vs. tautomerism?

  • Methodology :

  • LC-MS/MS : Fragment ions at m/z 173 ([M+H-Br]⁺) and 154 ([M+H-F]⁺) distinguish dehalogenation from tautomers.
  • Variable-Temperature NMR : At 253 K, tautomeric equilibria (amine vs. imine) slow, resolving split peaks.
  • Cross-Validation : Compare with synthetic controls (e.g., 3-Bromo-4-fluoropyridine without amine group) .

Q. What statistical approaches validate reproducibility in synthetic yield optimization?

  • Methodology : Apply design of experiments (DoE) with factors like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant variables. For small datasets (<10 trials), employ Bayesian regression to quantify uncertainty in yield predictions .

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Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluoropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-fluoropyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.